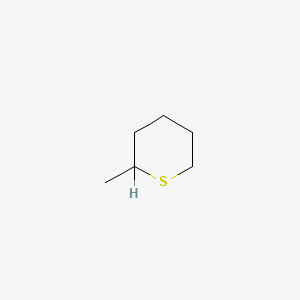
2-Methylthiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthiane:
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-1,3-dithiolane with a base such as sodium hydride can lead to the formation of this compound. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2-Methylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methyl group at the second position can undergo substitution reactions with electrophiles. For instance, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Bromine, chlorine, carbon tetrachloride as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thianes.
科学的研究の応用
2-Methylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2-Methylthiane exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom in the thiane ring can form interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Thiane: The parent compound without the methyl group.
2-Methylthiophene: A five-membered ring analog with a sulfur atom and a methyl group.
2-Methylthiolane: A four-membered ring analog with a sulfur atom and a methyl group.
Comparison: 2-Methylthiane is unique due to its six-membered ring structure, which imparts different chemical and physical properties compared to its five- and four-membered ring analogs. The presence of the methyl group at the second position also influences its reactivity and potential applications. For example, this compound may exhibit different solubility, stability, and biological activity compared to thiane, 2-Methylthiophene, and 2-Methylthiolane.
特性
CAS番号 |
73180-15-1 |
|---|---|
分子式 |
C6H12S |
分子量 |
116.23 g/mol |
IUPAC名 |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
InChIキー |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


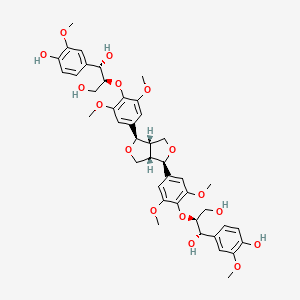
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
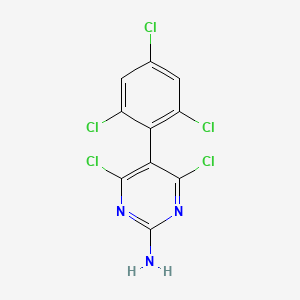

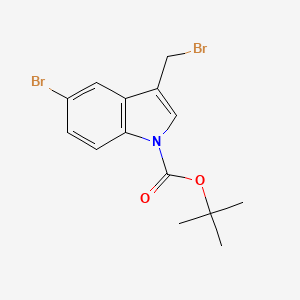
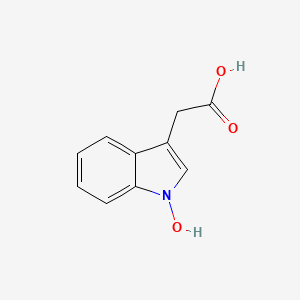
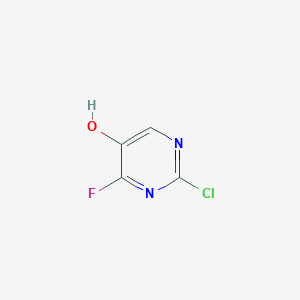
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
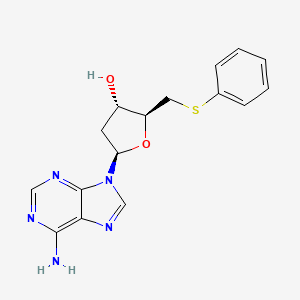
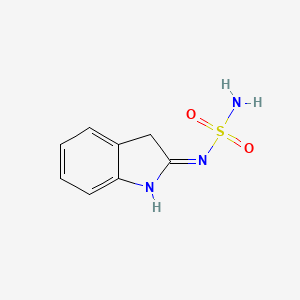
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
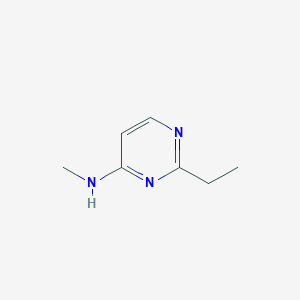
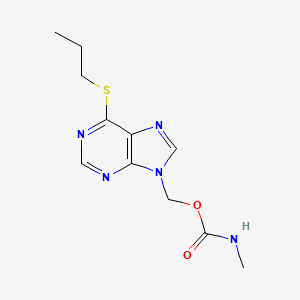
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
